N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine
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Overview
Description
N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine is a compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine typically involves the reaction of maleic anhydride with thiourea in the presence of concentrated hydrochloric acid . This reaction yields (2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid, which can then be further reacted with aniline to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: It inhibits cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Activity: The compound reduces inflammation by scavenging reactive oxygen species and inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine can be compared with other thiazolidinedione derivatives:
Rosiglitazone and Pioglitazone: These are well-known thiazolidinediones used as antidiabetic agents.
2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides: These compounds exhibit similar antioxidant and anti-inflammatory activities but differ in their specific molecular targets and pathways.
Similar Compounds
- Rosiglitazone
- Pioglitazone
- 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides
Properties
Molecular Formula |
C11H10N2O4S |
---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
2-(N-(2,4-dioxo-1,3-thiazolidin-5-yl)anilino)acetic acid |
InChI |
InChI=1S/C11H10N2O4S/c14-8(15)6-13(7-4-2-1-3-5-7)10-9(16)12-11(17)18-10/h1-5,10H,6H2,(H,14,15)(H,12,16,17) |
InChI Key |
UKTWOSAHVBWMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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